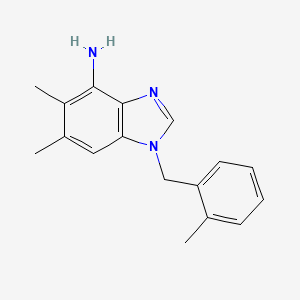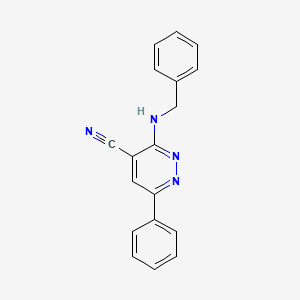
6,8-dichloro-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone
説明
6,8-dichloro-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone (DCQ) is a synthetic quinazolinone derivative that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, making it an important tool for furthering our understanding of biological systems.
科学的研究の応用
Synthesis and Antimicrobial Activity
- Quinazolinone derivatives, including those related to the compound , have been synthesized and evaluated for their antimicrobial properties. For instance, Patel et al. (2012) synthesized quinazolinone-based reactive dyes with good antimicrobial activity (Patel & Patel, 2012). Similarly, Patel et al. (2011) created 2-azetidinyl-4-quinazolinones with significant antimicrobial activity when specific groups were present (Patel & Patel, 2011).
Chemical and Pharmacological Properties
- Quinazolinones are noted for their broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. For instance, a study by Dadgar & Kalkhorani (2015) highlighted the synthesis of quinazolinone moieties as significant in various therapeutic areas (Dadgar & Kalkhorani, 2015).
Applications in Chemical Sensors
- Quinazolinone derivatives have been used in the development of chemical sensors. Zhang et al. (2007) utilized a quinazolinone derivative for a sensitive optochemical sensor for detecting Fe3+ ions, demonstrating the potential for environmental and biological applications (Zhang et al., 2007).
Applications in Drug Development
- In the field of drug development, quinazolinone derivatives have been explored for their potential as anticancer agents. Venet et al. (2003) discussed R115777, a quinazolinone-based farnesyl protein transferase inhibitor with antitumor effects, showing the importance of these compounds in developing new drugs (Venet, End, & Angibaud, 2003).
特性
IUPAC Name |
6,8-dichloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl4N2O2/c15-6-1-2-8(10(17)4-6)13-19-12-9(14(21)20(13)22)3-7(16)5-11(12)18/h1-5,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVHEXNNBLVPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)N2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3035832.png)

![8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl acetate](/img/structure/B3035834.png)
![3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3035835.png)
![2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3035837.png)

![5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile](/img/structure/B3035840.png)
![7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035843.png)
![5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B3035846.png)
![3-anilinothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3035848.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[1-(2,4-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035850.png)

